molecular formula C7H5ClN2 B046695 2-Chloro-6-methylnicotinonitrile CAS No. 28900-10-9

2-Chloro-6-methylnicotinonitrile

Cat. No. B046695
CAS RN: 28900-10-9
M. Wt: 152.58 g/mol
InChI Key: YSBNBAYNISAUIT-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It belongs to the class of pyridine-based nitriles and is widely used in various scientific experiments due to its unique chemical properties.


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylnicotinonitrile is characterized by the presence of a pyridine ring, a nitrile group (-C#N), and a chlorine atom. The InChI code for this compound is 1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-methylnicotinonitrile has a molecular weight of 152.58 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .

Safety And Hazards

When handling 2-Chloro-6-methylnicotinonitrile, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBNBAYNISAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334338
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylnicotinonitrile

CAS RN

28900-10-9
Record name 2-Chloro-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the rationale behind investigating 3-pyridinecarbonitriles as potential anti-breast cancer agents?

A1: While the provided abstracts do not delve into the specific rationale, previous research suggests that both 3-pyridinecarbonitriles and sulfonamide moieties have individually demonstrated potential anticancer activities. [, ] This study likely explores the synergistic effect of combining these moieties within a single molecule, hoping to enhance anti-breast cancer activity.

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